3-amino-N-methylbenzenesulfonamide
Overview
Description
3-Amino-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It has an average mass of 186.232 Da and a mono-isotopic mass of 186.046295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³. It has a boiling point of 375.7±44.0 °C at 760 mmHg. The compound has a molar refractivity of 47.5±0.4 cm³ and a molar volume of 142.3±3.0 cm³ . It also has a polar surface area of 81 Ų and a polarizability of 18.8±0.5 10^-24 cm³ .Scientific Research Applications
Anti-HIV Activity
A study by Brzozowski and Sa̧czewski (2007) explored the synthesis of derivatives related to 3-amino-N-methylbenzenesulfonamide, evaluating their potential as anti-HIV agents. The research found that certain derivatives demonstrated effective anti-HIV-1 activity, indicating potential use in HIV treatment or prevention (Brzozowski & Sa̧czewski, 2007).
Molecular Structure and Spectroscopic Analysis
Alaşalvar et al. (2018) conducted a comprehensive study on the molecular structure and spectroscopic features of a compound related to this compound. This research provides insights into the compound's chemical properties and potential applications in various scientific fields (Alaşalvar et al., 2018).
Diabetes Treatment
Pollen et al. (1960) investigated the effects of metahexamide, a derivative of this compound, in treating diabetes. Their findings suggest that this compound could be significantly more potent than existing diabetes medications, providing a new avenue for diabetes treatment (Pollen et al., 1960).
Antibacterial and Anti-Inflammatory Potential
Abbasi et al. (2017) synthesized new sulfonamides bearing a benzodioxin ring, derived from this compound, to evaluate their antibacterial potential. The study highlighted these compounds' effectiveness against various bacterial strains, suggesting their use in treating bacterial infections and inflammatory ailments (Abbasi et al., 2017).
Synthesis and Pharmacological Evaluation
Mahdi (2008) explored the synthesis of derivatives of this compound and evaluated their potential as anti-inflammatory agents. The study demonstrated that these compounds maintain significant anti-inflammatory activity, which can be useful in developing new nonsteroidal anti-inflammatory drugs (Mahdi, 2008).
Anticancer Properties
Research by Zhang and Shi-jie (2010) and González-Álvarez et al. (2013) delved into the synthesis of specific derivatives of this compound with potential anticancer properties. These studies provide a foundation for developing new drugs targeting various types of cancer (Zhang & Shi-jie, 2010); (González-Álvarez et al., 2013).
Enzyme Inhibition and Molecular Docking
Alım et al. (2017) assessed the inhibitory effects of various sulfonamides, including derivatives of this compound, on human serum paraoxonase 1. This enzyme plays a crucial role in various pharmacological processes, and understanding its inhibitors and activators is essential for drug development (Alım et al., 2017)
Mechanism of Action
While specific information on the mechanism of action of 3-amino-N-methylbenzenesulfonamide was not found, sulfonamides, a class of drugs to which this compound belongs, are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
3-amino-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCWILLFDXUKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428407 | |
Record name | 3-Amino-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459434-40-3 | |
Record name | 3-Amino-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459434-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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